molecular formula C18H20N2O B12224079 Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- CAS No. 937619-35-7

Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12224079
CAS No.: 937619-35-7
M. Wt: 280.4 g/mol
InChI Key: BNUZLJCLYDNXJL-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- is a heterocyclic compound that features an imidazo[1,5-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and agrochemicals

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazo[1,5-a]pyridine-1-carboxylic acids, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[1,2-b]pyridazine

Uniqueness

Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other imidazo-pyridine derivatives, this compound exhibits higher stability and distinct photophysical properties, making it suitable for specialized applications in fluorescence-based assays and optoelectronics .

Properties

CAS No.

937619-35-7

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)imidazo[1,5-a]pyridin-1-yl]methanol

InChI

InChI=1S/C18H20N2O/c1-18(2,3)14-9-7-13(8-10-14)17-19-15(12-21)16-6-4-5-11-20(16)17/h4-11,21H,12H2,1-3H3

InChI Key

BNUZLJCLYDNXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO

Origin of Product

United States

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